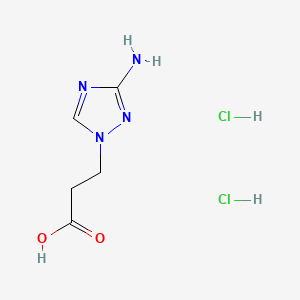
5-Bromo-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H13BrO2. It is a derivative of pentanoic acid, where a bromine atom is attached to the fifth carbon and two methyl groups are attached to the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the bromination of 4,4-dimethylpentanoic acid using a brominating agent such as pyridine hydrobromide perbromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of radical initiators to facilitate the bromination process. This method allows for the efficient and scalable production of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
5-Bromo-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, where the bromine atom is replaced by other functional groups, and oxidation-reduction reactions that modify the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromovaleric acid
- 5-Bromopentanoic acid
- 2-Bromovaleric acid
- 5-Bromo-n-valeric acid
- δ-Bromovaleric acid
Uniqueness
5-Bromo-4,4-dimethylpentanoic acid is unique due to the presence of two methyl groups at the fourth carbon, which significantly influences its chemical properties and reactivity compared to other brominated pentanoic acids. This structural feature makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C7H13BrO2 |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
5-bromo-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,5-8)4-3-6(9)10/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
FKDAFEZQYMDQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)



![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)


![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)
![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
